molecular formula C17H15FN2O3S2 B2835061 3-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide CAS No. 895471-26-8

3-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide

Cat. No. B2835061
CAS RN: 895471-26-8
M. Wt: 378.44
InChI Key: GFRVEKDXHNONIQ-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as FSBP, and it is a sulfonamide derivative that has a benzothiazole moiety attached to it. The synthesis of FSBP is a complex process that involves several steps, and it has been the subject of many research studies.

Scientific Research Applications

  • Fluoroalkylative Aryl Migration in Conjugated N-arylsulfonylated Amides : Zhengbiao He et al. (2015) demonstrated the use of fluorinated sulfinate salts in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This highlights the compound's role in complex chemical synthesis processes (He, Tan, Ni, & Hu, 2015).

  • Application in Photodynamic Therapy : M. Pişkin et al. (2020) described the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which are significant for photodynamic therapy applications, especially for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

  • Synthesis and Bioactivity in Cancer Research : A study by H. Gul et al. (2016) involved the synthesis of benzenesulfonamides and their evaluation for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. This research indicates the compound's relevance in developing anti-tumor agents (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

  • Antibacterial Applications in Agriculture : Li Shi et al. (2015) researched sulfone derivatives containing 1,3,4-oxadiazole moieties for their antibacterial activities against rice bacterial leaf blight. This study underlines the potential agricultural applications of such compounds (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c1-20-14-4-2-3-5-15(14)24-17(20)19-16(21)10-11-25(22,23)13-8-6-12(18)7-9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRVEKDXHNONIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)sulfonyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)propanamide

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